Desmethyl Erlotinib
Desmethyl Erlotinib
OSI-420 (CP-473420) is an active metabolite of erlotinib which is an orally active EGFR tyrosin kinase inhibitor with IC50 of 2 and 20 nM for the inhibition of human EGFR and EGFR autophosphorylation in tumor cells.
Brand Name:
Vulcanchem
CAS No.:
183320-51-6
VCID:
VC0538273
InChI:
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
SMILES:
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl
Molecular Formula:
C21H22ClN3O4
Molecular Weight:
415.9 g/mol
Desmethyl Erlotinib
CAS No.: 183320-51-6
Inhibitors
VCID: VC0538273
Molecular Formula: C21H22ClN3O4
Molecular Weight: 415.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 183320-51-6 |
---|---|
Product Name | Desmethyl Erlotinib |
Molecular Formula | C21H22ClN3O4 |
Molecular Weight | 415.9 g/mol |
IUPAC Name | 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride |
Standard InChI | InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H |
Standard InChIKey | KOQIAZNBAWFSQM-UHFFFAOYSA-N |
SMILES | COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl |
Canonical SMILES | COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl |
Appearance | Solid powder |
Description | OSI-420 (CP-473420) is an active metabolite of erlotinib which is an orally active EGFR tyrosin kinase inhibitor with IC50 of 2 and 20 nM for the inhibition of human EGFR and EGFR autophosphorylation in tumor cells. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not soluble in water. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | OSI420; OSI-420; OSI 420; CP473420; CP-473420; CP 473420; Desmethyl Erlotinib. |
Reference | 1: Masago K, Togashi Y, Fukudo M, Terada T, Irisa K, Sakamori Y, Kim YH, Mio T, Inui K, Mishima M. Plasma and pleural fluid pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small-cell lung cancer with pleural effusion. Clin Lung Cancer. 2011 Sep;12(5):307-12. doi: 10.1016/j.cllc.2011.06.004. Epub 2011 Jul 19. PubMed PMID: 21775215. 2: Togashi Y, Masago K, Fukudo M, Terada T, Fujita S, Irisa K, Sakamori Y, Kim YH, Mio T, Inui K, Mishima M. Cerebrospinal fluid concentration of erlotinib and its active metabolite OSI-420 in patients with central nervous system metastases of non-small cell lung cancer. J Thorac Oncol. 2010 Jul;5(7):950-5. PubMed PMID: 20479691. 3: Togashi Y, Masago K, Fukudo M, Terada T, Ikemi Y, Kim YH, Fujita S, Irisa K, Sakamori Y, Mio T, Inui K, Mishima M. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis. J Thorac Oncol. 2010 May;5(5):601-5. PubMed PMID: 20234322. 4: Meany HJ, Fox E, McCully C, Tucker C, Balis FM. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates. Cancer Chemother Pharmacol. 2008 Aug;62(3):387-92. Epub 2007 Oct 12. PubMed PMID: 17932674. 5: Broniscer A, Panetta JC, O'Shaughnessy M, Fraga C, Bai F, Krasin MJ, Gajjar A, Stewart CF. Plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite OSI-420. Clin Cancer Res. 2007 Mar 1;13(5):1511-5. PubMed PMID: 17332296. 6: Masters AR, Sweeney CJ, Jones DR. The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Apr 1;848(2):379-83. Epub 2006 Nov 13. PubMed PMID: 17101305. 7: Zhang W, Siu LL, Moore MJ, Chen EX. Simultaneous determination of OSI-774 and its major metabolite OSI-420 in human plasma by using HPLC with UV detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Jan 5;814(1):143-7. PubMed PMID: 15607718. 8: Zhao M, He P, Rudek MA, Hidalgo M, Baker SD. Specific method for determination of OSI-774 and its metabolite OSI-420 in human plasma by using liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Aug 15;793(2):413-20. PubMed PMID: 12906916. |
PubChem Compound | 18924996 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume